molecular formula C6H11BrO B3035062 1-Bromo-4-methylpentan-2-one CAS No. 29585-02-2

1-Bromo-4-methylpentan-2-one

Cat. No.: B3035062
CAS No.: 29585-02-2
M. Wt: 179.05 g/mol
InChI Key: HCJUXWODMAMVGQ-UHFFFAOYSA-N
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Description

1-Bromo-4-methylpentan-2-one is an organic compound with the molecular formula C6H11BrO. It is a brominated ketone, characterized by the presence of a bromine atom attached to a carbon chain with a ketone functional group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Mechanism of Action

Mode of Action

The mode of action of 1-Bromo-4-methylpentan-2-one is not well-documented. As a brominated ketone, it may participate in various chemical reactions, such as nucleophilic substitution or addition, depending on the reaction conditions and the presence of other reactants. The bromine atom in the molecule could potentially make it a good leaving group, allowing for various substitutions at that position .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its reactivity and interactions with biological targets. For instance, its stability might be affected under certain conditions due to the presence of the bromine atom .

Biochemical Analysis

Biochemical Properties

1-Bromo-4-methylpentan-2-one plays a significant role in biochemical reactions, particularly as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. For example, it can react with thiol groups in cysteine residues of proteins, potentially altering their activity and stability .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s alkylating properties enable it to modify DNA and RNA, leading to changes in gene expression. Additionally, it can disrupt cellular metabolism by inhibiting key enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For instance, the compound can inhibit enzymes by modifying their active sites, preventing substrate binding and catalysis. Conversely, it can activate certain enzymes by inducing conformational changes that enhance their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes. At higher doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, potentially causing oxidative stress and damage. The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution to different cellular compartments .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can accumulate in the nucleus, where it can interact with DNA and RNA, leading to changes in gene expression. Additionally, it can localize to the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-methylpentan-2-one can be synthesized through the bromination of 4-methylpentene. The process involves mixing 4-methylpentene with water at 0°C, followed by the dropwise addition of bromine (Br2). The mixture is stirred overnight at room temperature. The crude product, which contains a mixture of 1,2-dibromo-4-methylpentane and 1-bromo-4-methylpentan-2-ol, is then separated using chromatography. The final product, this compound, is obtained after oxidation with chromic acid .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and oxidation processes, similar to the laboratory synthesis but optimized for higher yields and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-methylpentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-4-methylpentan-2-one is used in various scientific research applications, including:

Comparison with Similar Compounds

  • 1-Bromo-3-methylbutane
  • 1-Bromo-2-methylpropane
  • 1-Bromo-4-methylpentane

Comparison: 1-Bromo-4-methylpentan-2-one is unique due to the presence of both a bromine atom and a ketone functional group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have a bromine atom or a ketone group .

Properties

IUPAC Name

1-bromo-4-methylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-5(2)3-6(8)4-7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJUXWODMAMVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701308830
Record name 1-Bromo-4-methyl-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29585-02-2
Record name 1-Bromo-4-methyl-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29585-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-methyl-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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